![molecular formula C14H7Cl2F3O2 B1393786 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261930-84-0](/img/structure/B1393786.png)
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Agrochemicals Development
The trifluoromethyl group (TFM) in the compound is a key structural motif in active agrochemical ingredients. This group’s unique physicochemical properties contribute to the efficacy of pesticides. For instance, TFM derivatives are used in crop protection to combat pests, with more than 20 new TFM-containing agrochemicals having acquired ISO common names .
Pharmaceutical Industry
Several pharmaceutical products contain the TFM moiety due to its biological activity. The compound could serve as an intermediate in synthesizing drugs that require the TFM group for their therapeutic effects. Currently, five pharmaceutical and two veterinary products with the TFM group have been approved, and many candidates are undergoing clinical trials .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and their derivatives, which include the TFM group, are important for developing compounds with unique biological properties. The compound can be used as an intermediate for synthesizing TFMP, which is crucial in creating new agrochemical and pharmaceutical compounds .
Chemical Intermediate
The compound can act as a chemical intermediate for synthesizing various crop-protection products. Its derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, are used in the production of several agrochemicals, highlighting its role in the synthesis of intermediates .
GABAA Receptor Modulators
In the field of neuroscience, the compound could be involved in the synthesis of benzopyranone derivatives, which act as modulators of the GABAA receptor. This application is significant in developing treatments for neurological disorders .
Material Science
The compound’s derivatives are used in material science, particularly in the preparation of fluorinated aromatic poly(ether-amide)s. These materials have applications in various industries, including electronics and aerospace, due to their enhanced thermal and chemical stability .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-2-1-7(6-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOHEQFDBYSARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691266 | |
Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261930-84-0 | |
Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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